3-bromo-5-(2,2-difluoroethenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a bromine atom at the 3-position and a 2,2-difluoroethenyl group at the 5-position of the benzonitrile ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2,2-difluoroethenyl)benzonitrile typically involves the following steps:
Addition of Difluoroethenyl Group:
The reaction conditions for these steps often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Pd-Catalyzed Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.
Pd-Catalyzed Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while Pd-catalyzed coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 3-bromo-5-(2,2-difluoroethenyl)benzonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine and difluoroethenyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-fluorobenzonitrile
- 3-Bromo-2-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
Uniqueness
3-Bromo-5-(2,2-difluoroethenyl)benzonitrile is unique due to the presence of the 2,2-difluoroethenyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, making it suitable for specific applications that other benzonitriles may not be able to fulfill.
Eigenschaften
Molekularformel |
C9H4BrF2N |
---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
3-bromo-5-(2,2-difluoroethenyl)benzonitrile |
InChI |
InChI=1S/C9H4BrF2N/c10-8-2-6(4-9(11)12)1-7(3-8)5-13/h1-4H |
InChI-Schlüssel |
SHICVXDRGBMLAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#N)Br)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.